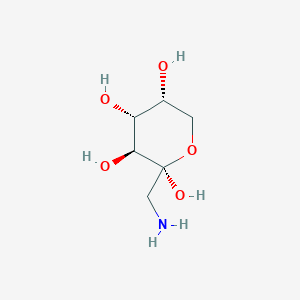
Wyx8U7N5KC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-deoxy-alpha-D-fructopyranose, also known by its identifier Wyx8U7N5KC, is a compound with the molecular formula C6H13NO5 It is a derivative of fructose where one hydroxyl group is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-deoxy-alpha-D-fructopyranose can be synthesized through the Amadori rearrangement, which involves the reaction of an amino acid with a reducing sugar. The reaction typically requires mild acidic conditions and moderate temperatures to facilitate the rearrangement.
Industrial Production Methods
In industrial settings, the production of 1-amino-1-deoxy-alpha-D-fructopyranose often involves the use of enzymatic processes to ensure high yield and purity. Enzymes such as transaminases can be employed to catalyze the conversion of fructose derivatives to the desired amino sugar.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-deoxy-alpha-D-fructopyranose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent sugar, fructose.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products
Oxidation: Keto derivatives of the compound.
Reduction: Fructose and its derivatives.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
1-Amino-1-deoxy-alpha-D-fructopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in glycation processes and its impact on protein function.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-amino-1-deoxy-alpha-D-fructopyranose involves its interaction with various biological molecules. It can form Schiff bases with proteins, leading to the formation of advanced glycation end-products (AGEs). These interactions can affect protein function and are implicated in the pathogenesis of several diseases, including diabetes and aging-related disorders.
Comparison with Similar Compounds
1-Amino-1-deoxy-alpha-D-fructopyranoe can be compared with other similar compounds such as:
N-(1-Deoxy-d-fructos-1-yl)-histidine: Another Amadori compound with similar glycation properties.
1-Amino-1-deoxy-D-fructose:
The uniqueness of 1-amino-1-deoxy-alpha-D-fructopyranose lies in its specific stereochemistry and its ability to form stable Schiff bases, making it a valuable compound for various scientific applications.
Properties
CAS No. |
106294-93-3 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6+/m1/s1 |
InChI Key |
IXZISFNWUWKBOM-ZXXMMSQZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CN)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CN)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















